molecular formula C43H32 B14688017 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene CAS No. 23934-46-5

1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene

Cat. No.: B14688017
CAS No.: 23934-46-5
M. Wt: 548.7 g/mol
InChI Key: XGLKETMKRFUYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is an organic compound characterized by a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where benzene rings are introduced to a central aromatic core under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced to the aromatic rings using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous solvents.

    Substitution: Halogens, nitrating mixtures, Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying aromatic interactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique aromatic structure.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: Shares a similar aromatic structure but with fewer phenyl groups.

    4-Methylpropiophenone: Contains a methyl group and a phenyl ring, similar to the 4-methylphenyl group in the target compound.

Uniqueness

1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is unique due to its extensive phenyl substitution, which imparts distinct chemical properties and potential applications not observed in simpler aromatic compounds. Its complex structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.

Properties

CAS No.

23934-46-5

Molecular Formula

C43H32

Molecular Weight

548.7 g/mol

IUPAC Name

1-(4-methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene

InChI

InChI=1S/C43H32/c1-31-27-29-37(30-28-31)43-41(35-23-13-5-14-24-35)39(33-19-9-3-10-20-33)38(32-17-7-2-8-18-32)40(34-21-11-4-12-22-34)42(43)36-25-15-6-16-26-36/h2-30H,1H3

InChI Key

XGLKETMKRFUYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.